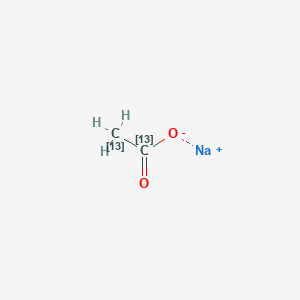

Sodium Acetate-1,2-13C2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56374-56-2 | |

| Record name | Sodium acetate (1,2-13C2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM ACETATE (1,2-13C2) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Application of Sodium Acetate-1,2-¹³C₂ in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Acetate-1,2-¹³C₂ is a stable isotope-labeled compound that serves as a powerful tool in metabolic research, offering a window into the intricate network of cellular biochemistry. As a non-radioactive tracer, it allows for the safe and precise tracking of acetate metabolism through various interconnected pathways. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the interpretation of data, enabling researchers to effectively harness this tool for their investigations into cellular metabolism, disease pathology, and drug development.

Acetate, a short-chain fatty acid, is a central metabolite that can be derived from various sources, including diet, gut microbiota, and cellular metabolism (e.g., pyruvate oxidation and amino acid catabolism). Once inside the cell, acetate is converted to acetyl-CoA, a critical precursor for a multitude of biosynthetic pathways and a key component of energy metabolism. By using Sodium Acetate-1,2-¹³C₂, where both carbon atoms are the stable isotope ¹³C, researchers can trace the fate of the acetyl-CoA carbon backbone through these pathways with high precision.

Core Applications in Metabolic Research

The primary application of Sodium Acetate-1,2-¹³C₂ is in ¹³C Metabolic Flux Analysis (¹³C-MFA) . This technique is considered the gold standard for quantifying the rates (fluxes) of metabolic reactions within a living cell. By introducing the ¹³C-labeled acetate into a biological system and analyzing the incorporation of ¹³C into downstream metabolites, researchers can construct a detailed map of metabolic activity.

Key metabolic pathways investigated using Sodium Acetate-1,2-¹³C₂ include:

-

The Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA, derived from the labeled acetate, enters the TCA cycle. Analyzing the labeling patterns of TCA cycle intermediates provides insights into the cycle's activity, anaplerotic and cataplerotic fluxes, and the contribution of acetate to cellular energy production.

-

Fatty Acid Synthesis and Elongation: The two-carbon acetyl units from labeled acetyl-CoA are the building blocks for fatty acid synthesis. Tracing the ¹³C label into the fatty acid backbone allows for the quantification of de novo lipogenesis, a pathway often dysregulated in diseases like cancer and metabolic syndrome.

-

Cholesterol Biosynthesis: Acetyl-CoA is also the precursor for the synthesis of cholesterol and other isoprenoids.

-

Amino Acid Metabolism: The carbon skeleton of some amino acids can be derived from TCA cycle intermediates, which can be labeled by ¹³C-acetate.

-

Gluconeogenesis: In certain conditions, the carbon from acetate can be incorporated into glucose through the glyoxylate shunt (in organisms that possess it) and subsequent gluconeogenesis.[1]

-

Protein Labeling for Structural Studies: Sodium Acetate-1,2-¹³C₂ can serve as the sole carbon source in defined media for the uniform ¹³C labeling of proteins in expression systems. This is particularly useful for nuclear magnetic resonance (NMR) studies to determine protein structure and function.[2]

Data Presentation: Quantitative Metabolic Flux Analysis

The data generated from ¹³C-MFA experiments are typically presented as flux maps, which quantify the rate of carbon flow through various reactions in central carbon metabolism. The tables below provide a representative example of how such quantitative data can be structured. The values represent the relative flux normalized to a specific uptake rate (e.g., glucose uptake).

| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (Treatment) |

| Glycolysis | Glucose -> G6P | 100 | 100 |

| F6P -> G3P | 85 | 75 | |

| Pentose Phosphate Pathway | G6P -> R5P | 15 | 25 |

| TCA Cycle | Acetyl-CoA -> Citrate | 50 | 65 |

| α-KG -> Succinate | 45 | 60 | |

| Anaplerosis | Pyruvate -> OAA | 10 | 5 |

| Fatty Acid Synthesis | Acetyl-CoA -> Palmitate | 20 | 35 |

Table 1: Example of Relative Metabolic Fluxes in a Hypothetical Experiment.

| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treatment) |

| Citrate | M+2 | 0.35 | 0.50 |

| M+4 | 0.10 | 0.20 | |

| Palmitate | M+2 | 0.15 | 0.25 |

| M+4 | 0.08 | 0.15 | |

| M+6 | 0.04 | 0.10 |

Table 2: Example of ¹³C-Labeling Enrichment in Key Metabolites. (M+n refers to the mass isotopomer with 'n' ¹³C atoms)

Experimental Protocols

A typical ¹³C-MFA experiment using Sodium Acetate-1,2-¹³C₂ involves several key steps, from cell culture to data analysis.[3] The following is a generalized protocol that can be adapted for specific cell types and research questions.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

-

Media Preparation: Prepare the cell culture medium. For the labeling experiment, supplement the medium with a known concentration of Sodium Acetate-1,2-¹³C₂. The concentration can range from 1 mM to 10 mM, depending on the cell type and experimental goals. An unlabeled control group should be run in parallel.

-

Isotopic Steady State: To accurately measure metabolic fluxes, cells should reach an isotopic steady state, where the labeling of intracellular metabolites is constant. The time to reach this state depends on the turnover rate of the metabolites of interest and typically requires incubating the cells with the labeled acetate for a duration equivalent to several cell doubling times.[4]

-

Parallel Labeling Experiments: For more precise flux estimations, it is often beneficial to perform parallel experiments with different ¹³C-labeled tracers (e.g., [1,2-¹³C₂]glucose alongside the labeled acetate).[5]

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample preparation.

-

Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Immediately add a pre-chilled extraction solvent. A common choice is 80% methanol in water, kept at -80°C.

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Protein and Debris Removal: Centrifuge the lysate at high speed at 4°C to pellet cell debris and precipitated proteins.

-

Sample Storage: The supernatant containing the extracted metabolites can be dried under a vacuum and stored at -80°C until analysis.

Analytical Methods

The analysis of ¹³C incorporation into metabolites is primarily performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Derivatization: Polar metabolites are often not volatile enough for GC analysis and require derivatization. A common method is to react the dried metabolite extract with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where individual metabolites are separated based on their volatility and interaction with the GC column.

-

MS Detection and Analysis: As metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing information on the mass isotopomer distribution of each metabolite fragment. This distribution reveals the extent of ¹³C incorporation.

LC-MS is particularly useful for analyzing metabolites that are not amenable to GC-MS.

-

LC Separation: The metabolite extract is reconstituted in an appropriate solvent and injected into a liquid chromatograph. Metabolites are separated based on their physicochemical properties (e.g., polarity) as they interact with the stationary phase of the LC column.

-

MS Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer to determine their mass isotopomer distribution.

NMR provides detailed information about the specific positions of ¹³C atoms within a molecule.

-

Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent (e.g., D₂O) containing an internal standard.

-

NMR Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired. ¹³C-edited proton (¹H) NMR or direct ¹³C NMR can be used to detect the labeled metabolites.[6][7] 2D experiments like ¹H-¹³C HSQC can provide unambiguous identification of labeled metabolites.

-

Spectral Analysis: The analysis of the NMR spectra reveals the positional isotopomers, providing valuable constraints for metabolic flux analysis.

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Correction: The raw MS data needs to be corrected for the natural abundance of ¹³C and other isotopes.[8]

-

Metabolic Modeling: A biochemical reaction network model of the relevant metabolic pathways is constructed.

-

Flux Estimation: The corrected MIDs and any measured extracellular fluxes (e.g., acetate uptake, lactate secretion) are used as inputs for software packages (e.g., INCA, Metran) that employ computational algorithms to estimate the intracellular metabolic fluxes that best fit the experimental data.[5]

Mandatory Visualizations

Caption: A generalized workflow for a ¹³C Metabolic Flux Analysis experiment.

Caption: Key metabolic pathways traced by Sodium Acetate-1,2-¹³C₂.

Conclusion

Sodium Acetate-1,2-¹³C₂ is an indispensable tracer for elucidating the complexities of cellular metabolism. Its application in ¹³C-MFA provides a quantitative framework for understanding how cells utilize acetate and how metabolic pathways are rewired in health and disease. For researchers in basic science and drug development, mastering the use of this stable isotope opens up new avenues for discovering novel therapeutic targets and understanding the mechanisms of drug action. The detailed protocols and data interpretation frameworks presented in this guide serve as a valuable resource for designing and executing robust metabolic studies.

References

- 1. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]

- 2. Uniform 13C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. d-nb.info [d-nb.info]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and structure of Sodium Acetate-1,2-13C2

An In-depth Technical Guide to Sodium Acetate-1,2-¹³C₂

Introduction

Sodium Acetate-1,2-¹³C₂ is the sodium salt of acetic acid, isotopically labeled with carbon-13 at both the carboxyl and methyl positions. This stable, non-radioactive isotope labeling makes it an invaluable tracer for metabolic research.[1][2] It is frequently utilized in studies involving metabolic flux analysis (MFA), allowing researchers to track the metabolic fate of acetate through various biochemical pathways.[1][3] Its applications are prominent in cancer metabolism research, drug development, and in nuclear magnetic resonance (NMR) and mass spectrometry (MS) based metabolomics.[4][5][6] The compound serves as a powerful tool to elucidate the activity of pathways such as the Krebs cycle (TCA cycle) and fatty acid synthesis.[7][8]

Chemical Structure and Properties

Sodium Acetate-1,2-¹³C₂ is structurally identical to its unlabeled counterpart, with the exception that both carbon atoms are the ¹³C isotope instead of the naturally abundant ¹²C. This substitution results in an increased molecular weight, which is key to its utility as a tracer in mass spectrometry.

Structure:

-

Molecular Formula: ¹³C₂H₃NaO₂[9]

-

SMILES: [13CH3]--INVALID-LINK--[O-].[Na+][10]

-

InChI Key: VMHLLURERBWHNL-AWQJXPNKSA-M[10]

The molecule consists of a sodium cation (Na⁺) ionically bonded to the acetate anion (¹³CH₃¹³COO⁻).

Data Presentation

Quantitative data for Sodium Acetate-1,2-¹³C₂ is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Sodium [1,2-¹³C₂]ethanoate | N/A |

| Synonyms | Sodium [¹³C₂]-Acetate, Acetic-¹³C₂ Acid Sodium Salt | [9] |

| CAS Number | 56374-56-2 | [1][5][9] |

| Molecular Formula | ¹³C₂H₃NaO₂ | [9] |

| Molecular Weight | 84.02 g/mol | [2][5][9] |

| Appearance | White solid / powder | [2] |

| Melting Point | >300 °C (decomposes) | [2][11] |

| Storage Temperature | Room temperature, protect from light and moisture | [5][12] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| Exact Mass | 84.00978329 Da | [13] |

| Monoisotopic Mass | 84.00978329 Da | [13] |

| Complexity | 34.6 | [2][13] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Heavy Atom Count | 5 | [2] |

Experimental Protocols

A primary application of Sodium Acetate-1,2-¹³C₂ is in stable isotope tracing studies to quantify metabolic fluxes. Below is a representative protocol for a cell-based metabolic flux analysis experiment.

Protocol: ¹³C Metabolic Flux Analysis in Cultured Cells

1. Objective: To trace the incorporation of acetate-derived carbon into central metabolic pathways, such as the Krebs cycle, and quantify the relative pathway fluxes.

2. Materials:

-

Sodium Acetate-1,2-¹³C₂ (e.g., Cambridge Isotope Laboratories, CLM-440)[5]

-

Cell line of interest (e.g., cancer cell line, primary cells)

-

Appropriate cell culture medium, dialyzed fetal bovine serum (to minimize unlabeled acetate)

-

Cell culture flasks, plates, and incubator

-

Quenching solution (e.g., 80:20 Methanol:Water at -80°C)

-

Scraping tools for cell harvesting

-

Centrifuge capable of reaching low temperatures

-

Lyophilizer or vacuum concentrator

-

Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

3. Methodology:

-

Cell Seeding and Growth:

-

Culture cells under standard conditions to achieve the desired confluence (typically 80-90%).

-

Ensure a sufficient number of cells for robust metabolite detection.

-

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing the base medium with Sodium Acetate-1,2-¹³C₂ at a known concentration (e.g., 1-5 mM).

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled substrates.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for a time course determined by the expected rate of metabolism. The goal is to reach an isotopic steady-state for the metabolites of interest.[14]

-

-

Metabolite Extraction:

-

To halt all enzymatic activity, rapidly quench the cells. Place the culture plate on dry ice and aspirate the labeling medium.

-

Immediately add ice-cold quenching solution (e.g., -80°C 80% methanol) to the plate.

-

Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.

-

Centrifuge the cell extract at a high speed and low temperature (e.g., 16,000 x g, 4°C) to pellet protein and cell debris.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extract completely using a lyophilizer or vacuum concentrator.

-

-

Sample Analysis by MS:

-

Derivatize the dried metabolites if required for GC-MS analysis to make them volatile.

-

Reconstitute the sample in an appropriate solvent for LC-MS or GC-MS analysis.

-

Analyze the samples to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., citrate, glutamate, malate). The MID reveals the abundance of molecules with 0, 1, 2, or more ¹³C atoms.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MID data for the natural abundance of ¹³C.

-

Use the corrected MIDs and a metabolic network model to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).[15] The labeling patterns in metabolites like glutamate and succinyl-CoA provide critical information on the activity of the Krebs cycle.[7][8]

-

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Caption: A flowchart of a typical ¹³C metabolic flux analysis experiment.

Metabolic Tracing Diagram

Caption: The metabolic fate of ¹³C labels from acetate in the Krebs cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sodium Acetate-1,2-13C2 | Isotope-Labeled Compounds | 56374-56-2 | Invivochem [invivochem.com]

- 3. 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica [isotope.com]

- 4. Sodium acetate (1,2-¹³Câ, 99%; Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-3457-1 [isotope.com]

- 5. Sodium acetate (1,2-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-440-1 [isotope.com]

- 6. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Sodium acetate-1-13C 13C 99atom 23424-28-4 [sigmaaldrich.com]

- 12. Sodium acetate (1,2-¹³Câ)- Cambridge Isotope Laboratories, CLM-440-CTM [isotope.com]

- 13. Sodium acetate (1,2-13C2) | C2H3NaO2 | CID 23681132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

The Two-Carbon Key: A Technical Guide to Sodium Acetate-1,2-¹³C₂ in Fatty Acid Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the ability to trace the flow of nutrients is paramount to understanding both normal physiology and the dysregulation that drives disease. Fatty acid synthesis, a fundamental anabolic process, is increasingly recognized as a critical player in various pathologies, including cancer, metabolic syndrome, and infectious diseases. Stable isotope labeling, coupled with advanced analytical techniques, has emerged as a powerful tool for dissecting these complex metabolic networks. This technical guide focuses on the application of Sodium Acetate-1,2-¹³C₂, a stable isotope-labeled precursor, for the in-depth analysis of de novo fatty acid synthesis. By providing a traceable two-carbon unit, this compound allows researchers to quantitatively and qualitatively assess the contribution of acetate to the cellular lipid pool, offering invaluable insights into metabolic reprogramming and potential therapeutic targets.

The Central Role of Acetyl-CoA in Fatty Acid Synthesis

De novo fatty acid synthesis originates from the central metabolite, acetyl-CoA. Under normoxic conditions, acetyl-CoA is primarily derived from glucose through glycolysis and the pyruvate dehydrogenase complex. However, in certain physiological and pathological states, such as hypoxia, cancer cells exhibit significant metabolic reprogramming.[1] In these scenarios, alternative carbon sources become crucial for maintaining the acetyl-CoA pool required for fatty acid synthesis and other biosynthetic processes. Acetate, readily converted to acetyl-CoA by acetyl-CoA synthetase (ACSS), has been identified as a significant contributor to the cytosolic acetyl-CoA pool, particularly in hypoxic cancer cells.[1][2]

Sodium Acetate-1,2-¹³C₂ serves as an ideal tracer to investigate this pathway. The presence of two ¹³C atoms allows for the unambiguous tracking of the acetate-derived acetyl-CoA units as they are incorporated into newly synthesized fatty acid chains. This enables the precise quantification of the contribution of acetate to the overall fatty acid pool.

Quantitative Insights from ¹³C-Acetate Tracing

The use of Sodium Acetate-1,2-¹³C₂ in combination with mass spectrometry allows for the precise quantification of its incorporation into newly synthesized fatty acids. This data provides a clear picture of the metabolic flux through the de novo lipogenesis pathway under various experimental conditions.

| Cell Line/Condition | Labeled Precursor(s) | Percentage of Acetyl-CoA from Acetate | Key Findings | Reference |

| Hypoxic MDA-MB-468 cells (1% O₂) | U-¹³C-glucose, U-¹³C-glutamine, U-¹³C-acetate | ~25% (with 50 µM acetate) | In hypoxic conditions, acetate is a significant source of acetyl-CoA for fatty acid synthesis, compensating for the reduced flux from glucose. | [1] |

| Normoxic MDA-MB-468 cells | U-¹³C-glucose, U-¹³C-glutamine, U-¹³C-acetate | <5% (with 50 µM acetate) | Under normal oxygen levels, the contribution of acetate to the acetyl-CoA pool is minimal, with glucose being the primary source. | [1] |

| Hypoxic HeLa and A549 cells (1% O₂) | U-¹³C-glucose, U-¹³C-glutamine | ~22% (HeLa), ~30% (A549) from non-glucose/glutamine sources (primarily acetate) | A substantial portion of the acetyl-CoA pool in hypoxic cancer cells is derived from sources other than glucose and glutamine, with acetate being a key contributor. | [1] |

| Study Population/Condition | Labeled Precursor | Fractional Contribution of DNL to VLDL-Triacylglycerol Palmitate | Absolute Rate of DNL | Key Findings | Reference |

| Healthy Men (Baseline) | [1-¹³C₁]acetate | 2 ± 1% | - | Under basal conditions, de novo lipogenesis contributes minimally to VLDL-triacylglycerol palmitate. | [3] |

| Healthy Men (After 24g Alcohol Consumption) | [1-¹³C₁]acetate | 30 ± 8% | 0.8 g/6 h | Acute alcohol consumption significantly increases hepatic de novo lipogenesis. | [3] |

Experimental Protocols

Cell Culture and Labeling with Sodium Acetate-1,2-¹³C₂

This protocol provides a general framework for labeling adherent mammalian cells to trace the incorporation of acetate into fatty acids.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Sodium Acetate-1,2-¹³C₂ (sterile solution)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of Sodium Acetate-1,2-¹³C₂. A typical starting concentration is 50-500 µM.[1] The exact concentration should be optimized for the specific cell line and experimental question.

-

Labeling:

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubate the cells for the desired labeling period. For fatty acid synthesis, a labeling time of 4-24 hours is often sufficient to achieve detectable incorporation.[4]

-

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet with ice-cold PBS.

-

Store the cell pellet at -80°C until lipid extraction.

-

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol outlines the extraction of total lipids and subsequent analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cell pellet

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0)

-

BF₃-methanol or HCl-methanol

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Lipid Extraction (Modified Bligh & Dyer Method): [4]

-

Resuspend the cell pellet in a known volume of methanol.

-

Add chloroform and water in a ratio that results in a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

-

Vortex vigorously to ensure thorough mixing.

-

Add chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

-

Vortex again and centrifuge to separate the phases.

-

Carefully collect the lower organic (chloroform) phase containing the lipids.

-

-

Fatty Acid Methylation:

-

Dry the lipid extract under a stream of nitrogen.

-

Add a known amount of internal standard.

-

Add BF₃-methanol or HCl-methanol and heat at 60-100°C for 10-60 minutes to convert fatty acids to their methyl esters (FAMEs).

-

After cooling, add water and hexane to extract the FAMEs into the hexane layer.

-

-

GC-MS Analysis:

-

Dry the hexane extract containing FAMEs over anhydrous sodium sulfate.

-

Inject an aliquot of the sample into the GC-MS.

-

Separate the FAMEs using an appropriate temperature program.

-

Acquire mass spectra in full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution of the fatty acids. The incorporation of ¹³C from Sodium Acetate-1,2-¹³C₂ will result in an increase in the mass of the fatty acid fragments by multiples of two.

-

Visualizing the Metabolic Pathways

De Novo Fatty Acid Synthesis from Acetate

The following diagram illustrates the pathway of de novo fatty acid synthesis, highlighting the incorporation of ¹³C-labeled acetate.

Caption: De novo fatty acid synthesis pathway from ¹³C-labeled acetate.

Experimental Workflow for ¹³C-Acetate Tracing

The diagram below outlines the key steps in a typical stable isotope tracing experiment using Sodium Acetate-1,2-¹³C₂.

Caption: Workflow for fatty acid synthesis analysis using ¹³C-acetate.

Interplay of Carbon Sources for Acetyl-CoA Synthesis

This diagram illustrates the convergence of major carbon sources to the central metabolite, acetyl-CoA, which then fuels fatty acid synthesis.

Caption: Major carbon sources for cytosolic acetyl-CoA production.

Conclusion

Sodium Acetate-1,2-¹³C₂ is an indispensable tool for researchers investigating fatty acid metabolism. Its application provides a direct and quantitative measure of acetate's contribution to the de novo synthesis of fatty acids, a pathway of immense interest in both basic and translational research. The methodologies outlined in this guide, from cell culture and labeling to sophisticated mass spectrometric analysis, offer a robust framework for elucidating the metabolic reprogramming that characterizes numerous diseases. By tracing the journey of these two labeled carbons, scientists can unlock a deeper understanding of cellular physiology and pave the way for the development of novel therapeutic strategies targeting metabolic vulnerabilities.

References

- 1. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer [ouci.dntb.gov.ua]

- 3. paulogentil.com [paulogentil.com]

- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

Understanding Carbon Fate: A Technical Guide to Sodium Acetate-1,2-13C2 Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sodium Acetate-1,2-13C2 as a powerful tracer for elucidating the fate of carbon atoms in key metabolic pathways. Stable isotope tracing with 13C-labeled substrates has become an indispensable tool in metabolic research, offering a dynamic view of cellular metabolism that is crucial for understanding disease states and developing novel therapeutic strategies.[1] this compound, in particular, provides a unique window into the utilization of acetate, a short-chain fatty acid that serves as a vital precursor for biosynthesis and energy production in various biological contexts, including cancer and neurological systems.

Introduction to Acetate Metabolism and 13C Tracing

Acetate is a fundamental metabolic substrate that is converted to acetyl-CoA, a central node in cellular metabolism. This acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of fatty acids and amino acids.[2] By using this compound, where both carbon atoms of the acetate molecule are the heavy isotope 13C, researchers can precisely track the journey of these carbon atoms through various metabolic pathways.[3] The distinct mass shifts imparted by the 13C label allow for the detection and quantification of labeled metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide will provide a comprehensive overview of the core principles, experimental methodologies, data interpretation, and applications of this compound in metabolic research.

Core Metabolic Pathways Traced by this compound

The doubly labeled acetate is an invaluable tool for dissecting the contributions of acetate to two primary metabolic hubs: the Tricarboxylic Acid (TCA) Cycle and de novo Fatty Acid Synthesis.

Tricarboxylic Acid (TCA) Cycle

Upon entering the cell, this compound is converted to [1,2-13C2]acetyl-CoA. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the two labeled carbons into the TCA cycle. The progression of these labeled carbons through the cycle results in distinct labeling patterns in TCA cycle intermediates and associated amino acids like glutamate and aspartate. Analyzing these patterns provides quantitative insights into the rate of acetate oxidation and its contribution to cellular energy metabolism.[2] In neurobiology, this technique has been instrumental in differentiating the metabolic roles of neurons and glial cells, as acetate is preferentially taken up and metabolized by astrocytes.[4][5][6][7][8][9]

De Novo Fatty Acid Synthesis

In anabolic states, cytosolic acetyl-CoA is a primary building block for the synthesis of fatty acids. By tracing the incorporation of 13C from this compound into the fatty acid palmitate, the rate of de novo fatty acid synthesis can be quantified. This is particularly relevant in cancer research, where many tumor types exhibit increased reliance on this pathway for membrane biosynthesis and the generation of signaling molecules.[10][11] The use of this tracer has revealed that under hypoxic conditions, cancer cells can significantly increase their uptake of acetate to fuel fatty acid synthesis.[12][13]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound to investigate carbon fate in different biological systems.

Table 1: Contribution of Acetate to Acetyl-CoA Production in Cancer Cells Under Normoxia and Hypoxia

| Cell Line | Condition | Acetyl-CoA from Glucose & Glutamine (%) | Acetyl-CoA from Acetate (%) |

| MDA-MB-468 | Normoxia (21% O2) | >90% | <10% |

| MDA-MB-468 | Hypoxia (1% O2) | ~70% | ~30% |

| HeLa | Normoxia (21% O2) | >90% | <10% |

| HeLa | Hypoxia (1% O2) | ~80% | ~20% |

| A549 | Normoxia (21% O2) | >90% | <10% |

| A549 | Hypoxia (1% O2) | ~50% | ~50% |

Data are illustrative and based on findings reported in literature where hypoxia increases the contribution of acetate to the acetyl-CoA pool.[12][13]

Table 2: Metabolic Flux Rates in Neuronal and Glial Cells Determined by 13C-Acetate Tracing

| Metabolic Flux | Neuronal Rate (μmol/g/min) | Glial (Astrocytic) Rate (μmol/g/min) |

| TCA Cycle Flux (V_TCA) | 1.41 ± 0.11 | 0.37 ± 0.03 |

| Glutamate-Glutamine Cycle (V_cycle) | - | 0.25 - 0.5 (estimated) |

Data are representative of in vivo studies in rats using [2-13C]acetate and NMR spectroscopy to distinguish metabolic rates between neurons and astrocytes.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate stable isotope tracing experiments. Below are generalized protocols for key experimental setups.

In Vitro Cell Culture Labeling

This protocol outlines the steps for labeling cultured cells with this compound for subsequent analysis by LC-MS.

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing this compound at a desired concentration (typically in the range of 50 µM to 5 mM, depending on the research question). The standard medium should be used as a base, with the labeled acetate added.

-

Labeling: Once cells have adhered and reached the desired confluency, replace the standard medium with the 13C-labeling medium.

-

Incubation: Incubate the cells for a predetermined period to achieve isotopic steady-state. This duration can range from a few hours to over 24 hours, depending on the metabolic pathway and cell type.[14]

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture (e.g., 80% methanol).

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the isotopic enrichment in metabolites of interest.

In Vivo Infusion in Animal Models

This protocol provides a general framework for in vivo labeling studies in rodents.

-

Animal Acclimatization: Acclimate animals to the experimental conditions to minimize stress.

-

Catheterization: For continuous infusion, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).

-

Tracer Preparation: Dissolve this compound in sterile saline to the desired concentration for infusion.

-

Infusion: Infuse the labeled acetate solution at a constant rate for a specified duration.[9] A bolus injection may precede the continuous infusion to rapidly achieve isotopic steady-state.

-

Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Tissues should be rapidly freeze-clamped in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissues in a cold extraction solvent and follow a similar extraction procedure as described for cell cultures.

-

Sample Analysis: Analyze the tissue extracts and plasma samples using LC-MS or NMR to measure isotopic enrichment.

13C-Acetate Breath Test

The 13C-acetate breath test is a non-invasive method to assess gastric emptying.

-

Baseline Breath Sample: Collect a baseline breath sample from the patient before administering the tracer.[15]

-

Test Meal: The patient consumes a standardized liquid or semi-solid meal containing a known amount of 13C-labeled sodium acetate (e.g., 75-150 mg).[15]

-

Post-Meal Breath Samples: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 4 hours.[15]

-

Sample Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using isotope ratio mass spectrometry or non-dispersive infrared spectroscopy.[15]

-

Data Analysis: The rate of 13CO2 exhalation over time is used to calculate the gastric emptying rate.[15]

Data Analysis and Interpretation

The analysis of data from 13C tracing experiments involves several key steps to determine metabolic fluxes.

-

Correction for Natural 13C Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C (~1.1%) and other isotopes to accurately determine the enrichment from the tracer.

-

Mass Isotopomer Distribution (MID): The fractional abundance of all isotopologues of a given metabolite is calculated. The MID provides a detailed fingerprint of how the labeled carbons have been incorporated.

-

Metabolic Flux Analysis (MFA): Computational models are used to estimate the rates of metabolic reactions (fluxes) that best explain the measured MIDs. This often involves iterative algorithms that fit the experimental data to a metabolic network model. Software packages such as INCA, 13CFLUX2, and Metran are commonly used for these calculations.[1][16]

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals seeking to understand the intricate details of carbon metabolism. Its application in tracing the TCA cycle and fatty acid synthesis has provided significant insights into the metabolic reprogramming that occurs in various diseases, particularly cancer. By providing detailed experimental protocols, quantitative data, and a clear overview of the underlying principles, this guide serves as a valuable resource for those looking to incorporate this stable isotope tracer into their research endeavors. The continued application of such sophisticated metabolic tracing techniques will undoubtedly accelerate the discovery of novel therapeutic targets and the development of more effective treatments.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous measurement of neuronal and glial metabolism in rat brain in vivo using co-infusion of [1,6-13C2]glucose and [1,2-13C2]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches to studies on neuronal/glial relationships by 13C-MRS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Measurement of Neuronal and Glial Metabolism in Rat Brain In Vivo Using Co-infusion of [1,6-13C2]glucose and [1,2-13C2]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kibion.se [kibion.se]

- 16. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

Navigating the Isotopic Landscape: A Technical Guide to Sodium Acetate-1,2-13C2 Enrichment and Purity

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for tracing biochemical pathways and quantifying metabolic fluxes. Among these, Sodium Acetate-1,2-13C2 stands out as a key tracer for monitoring central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and fatty acid synthesis. This technical guide provides an in-depth exploration of the isotopic enrichment and purity of this compound, offering detailed experimental protocols and data to support its effective application in research.

Isotopic Enrichment and Chemical Purity: A Quantitative Overview

The utility of this compound as a tracer is fundamentally dependent on its isotopic enrichment and chemical purity. Commercially available this compound typically boasts a high degree of isotopic labeling and chemical cleanliness. The following tables summarize the key quantitative specifications.

| Parameter | Typical Specification | Analytical Method |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 98% | NMR Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) |

| Molecular Weight | 84.02 g/mol | Mass Spectrometry |

Table 1: Key Specifications of this compound

While the primary component is highly pure, trace-level impurities can be present. These may include residual solvents from synthesis, starting materials, or byproducts of the labeling reaction. A thorough understanding of potential impurities is crucial for accurate experimental design and data interpretation.

| Potential Impurity | Source | Typical Detection Method |

| Unlabeled Sodium Acetate | Incomplete reaction | Mass Spectrometry, NMR Spectroscopy |

| Singly Labeled Sodium Acetate (¹³CH₃COONa or CH₃¹³COONa) | Impurities in starting materials or side reactions | Mass Spectrometry, NMR Spectroscopy |

| Residual Solvents (e.g., ethanol, acetic acid) | Synthesis and purification process | NMR Spectroscopy, GC-MS |

| Other Organic Salts | Side reactions | NMR Spectroscopy, GC-MS |

Table 2: Potential Impurities in this compound

Experimental Protocols for Quality Assessment

Accurate determination of isotopic enrichment and chemical purity is paramount. The following sections provide detailed methodologies for the two most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantitative ¹H and ¹³C NMR Spectroscopy for Isotopic Enrichment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining both the isotopic enrichment and the chemical purity of this compound.

Objective: To quantify the isotopic enrichment at each carbon position and to identify and quantify any chemical impurities.

Materials:

-

This compound sample

-

Deuterated water (D₂O)

-

Internal standard of known purity (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

-

NMR tubes (5 mm)

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Accurately weigh a known amount of the internal standard (e.g., 1-2 mg of TSP).

-

Dissolve both the sample and the internal standard in a precise volume of D₂O (e.g., 0.6 mL).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of interest (typically 30-60 seconds) to ensure full relaxation of all protons.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

A calibrated 90° pulse.

-

-

-

¹³C NMR Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. Key parameters include:

-

Proton decoupling (e.g., inverse-gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

A long relaxation delay (D1) to allow for the typically longer T₁ relaxation times of ¹³C nuclei.

-

A sufficient number of scans for a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

Purity Calculation (from ¹H NMR):

-

Integrate the methyl proton signal of acetate (~1.9 ppm) and the signal of the internal standard (e.g., TSP at 0 ppm).

-

Calculate the molar ratio of acetate to the internal standard.

-

Knowing the mass and purity of the internal standard, calculate the mass and therefore the chemical purity of the sodium acetate.

-

-

Isotopic Enrichment Calculation (from ¹³C NMR):

-

In the ¹³C NMR spectrum of this compound, both the methyl and carboxyl carbons will appear as doublets due to ¹J(C,C) coupling.

-

The presence of any singlet peaks at the chemical shifts corresponding to the methyl (~24 ppm) and carboxyl (~182 ppm) carbons would indicate the presence of singly labeled or unlabeled acetate.

-

The isotopic enrichment can be calculated by comparing the integral of the doublet signals to the total integral of all signals at that carbon position.

-

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Distribution

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities and for determining the isotopic distribution of the labeled compound.

Objective: To identify and quantify volatile chemical impurities and to determine the mass isotopologue distribution of the acetate.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS))

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

-

GC-MS system with a suitable column (e.g., a polar capillary column)

Procedure:

-

Derivatization:

-

Accurately weigh a small amount of the this compound sample (e.g., 1-2 mg) into a reaction vial.

-

Add a suitable amount of anhydrous solvent and the derivatizing agent.

-

Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the acetate to a more volatile form (e.g., trimethylsilyl acetate).

-

Cool the sample to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program that effectively separates the derivatized acetate from any potential impurities.

-

Acquire mass spectra in full scan mode to identify all components.

-

For quantitative analysis of isotopic distribution, use selected ion monitoring (SIM) to monitor the molecular ions and key fragments of the different isotopologues of the derivatized acetate.

-

-

Data Analysis:

-

Purity Assessment:

-

Identify any peaks in the total ion chromatogram (TIC) that are not the derivatized acetate.

-

Use the mass spectra of these peaks to identify the impurities by comparing them to a mass spectral library.

-

Quantify the impurities based on their peak areas relative to the main component.

-

-

Isotopic Enrichment Analysis:

-

Analyze the mass spectrum of the derivatized acetate peak. The molecular ion of the fully labeled trimethylsilyl acetate will be at m/z 148.

-

Look for the presence of ions at m/z 147 (singly ¹³C labeled) and m/z 146 (unlabeled), which would indicate incomplete labeling.

-

The relative abundances of these ions can be used to calculate the isotopic enrichment. Natural isotopic abundances of silicon and other elements in the derivative must be corrected for accurate quantification.

-

-

Visualizing Metabolic Fates: Signaling Pathways

This compound is a powerful tool for tracing metabolic pathways. The ¹³C labels are incorporated into key metabolites, allowing for the visualization and quantification of metabolic fluxes.

TCA Cycle Tracing

Upon entering the cell, this compound is converted to Acetyl-CoA-1,2-¹³C₂. This molecule then enters the TCA cycle, and the ¹³C labels are distributed throughout the cycle's intermediates.

Caption: TCA cycle labeling from this compound.

Fatty Acid Synthesis Pathway

Acetyl-CoA derived from this compound is a primary building block for de novo fatty acid synthesis. The two-carbon units from acetyl-CoA are sequentially added to a growing fatty acid chain.

Caption: De novo fatty acid synthesis using this compound.

Synthesis and Purification of this compound

While commercially available, an understanding of the synthesis and purification of this compound is valuable for researchers who may need to produce custom-labeled compounds or further purify commercial products.

Synthesis:

The most common method for synthesizing this compound is the neutralization of Acetic Acid-1,2-¹³C₂ with a sodium base.

-

Reaction: ¹³CH₃¹³COOH + NaOH → ¹³CH₃¹³COONa + H₂O

-

Procedure:

-

Acetic Acid-1,2-¹³C₂ is dissolved in a suitable solvent (e.g., high-purity water).

-

A stoichiometric amount of a high-purity sodium base, such as sodium hydroxide or sodium bicarbonate, is slowly added to the acetic acid solution while stirring.

-

The reaction is typically performed at room temperature or with gentle cooling to control any exothermic reaction.

-

The pH of the solution is monitored, and the base is added until the solution is neutralized.

-

The resulting solution of this compound is then subjected to purification.

-

Purification:

Recrystallization is a common and effective method for purifying solid organic compounds like sodium acetate.

-

Principle: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the sodium acetate decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind.

-

The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.

-

The purified crystals are dried under vacuum to remove any residual solvent.

-

By following these rigorous analytical and purification procedures, researchers can ensure the high quality of their this compound tracer, leading to more accurate and reliable results in their metabolic investigations.

The Role of Sodium Acetate-1,2-¹³C₂ in TCA Cycle Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Sodium Acetate-1,2-¹³C₂ in elucidating the dynamics of the Tricarboxylic Acid (TCA) cycle. This stable isotope tracer is a powerful tool in metabolic flux analysis (MFA), offering critical insights into cellular bioenergetics and biosynthetic pathways.

Introduction to ¹³C Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell or organism. By introducing a substrate labeled with a stable isotope like carbon-13 (¹³C), researchers can trace the path of carbon atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites, known as isotopomer analysis, provides a detailed snapshot of the metabolic network's activity. This approach is invaluable for understanding cellular physiology in both healthy and diseased states, identifying metabolic bottlenecks, and discovering novel pathways.

Sodium Acetate-1,2-¹³C₂ is a particularly informative tracer for investigating the TCA cycle. Once it enters the cell, it is converted to Acetyl-CoA, the primary entry point for two-carbon units into the cycle. By tracing the doubly labeled acetyl group, researchers can gain precise information about TCA cycle activity, anaplerosis (the replenishment of TCA cycle intermediates), and the contributions of different substrates to cellular energy metabolism.

Core Principles of Sodium Acetate-1,2-¹³C₂ Tracing

When Sodium Acetate-1,2-¹³C₂ is utilized, both carbons of the acetyl group in Acetyl-CoA are labeled. This [1,2-¹³C₂]Acetyl-CoA then condenses with oxaloacetate to form citrate. The subsequent enzymatic reactions of the TCA cycle lead to a specific and predictable distribution of the ¹³C labels throughout the cycle's intermediates. The analysis of the mass isotopomer distribution in metabolites like glutamate and glutamine, which are in close equilibrium with the TCA cycle intermediate α-ketoglutarate, allows for the calculation of relative and absolute metabolic fluxes.

The unique labeling pattern from the doubly labeled acetate provides more constraints for metabolic modeling compared to singly labeled tracers, leading to more precise flux estimations. This is particularly advantageous for studying compartmentalized metabolism, such as the distinct metabolic roles of neurons and astrocytes in the brain, where acetate is preferentially taken up by astrocytes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA studies. Below are generalized protocols for in vitro (cell culture) and in vivo experiments using Sodium Acetate-1,2-¹³C₂.

In Vitro Cell Culture Labeling Protocol

This protocol outlines the steps for labeling cultured cells with Sodium Acetate-1,2-¹³C₂ to analyze TCA cycle metabolism.

-

Cell Culture Preparation:

-

Culture cells of interest to the desired confluency (typically 70-80%) in standard growth medium. The number of cells required will depend on the analytical method's sensitivity, but a starting point is typically 1-5 million cells per sample.

-

Ensure cells are in a state of metabolic steady-state before beginning the labeling experiment.

-

-

Labeling Medium Preparation:

-

Prepare a growth medium that is identical to the standard medium but with unlabeled acetate replaced by Sodium Acetate-1,2-¹³C₂. The final concentration of the labeled acetate will depend on the cell type and experimental goals but is often in the range of 0.5 to 5 mM.

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled acetate.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady-state. The time required varies depending on the cell type and the turnover rate of the metabolites of interest, and should be determined empirically (e.g., through a time-course experiment).

-

-

Metabolite Extraction:

-

Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by placing the culture dish on dry ice and aspirating the labeling medium.

-

Wash the cells with ice-cold saline to remove extracellular label.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Incubate at -80°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common method is methoximation followed by silylation.

-

For Nuclear Magnetic Resonance (NMR) spectroscopy, resuspend the dried extract in a suitable deuterated solvent.

-

In Vivo Animal Infusion Protocol

This protocol provides a general framework for in vivo labeling studies in rodents using intravenous infusion of Sodium Acetate-1,2-¹³C₂.

-

Animal Preparation:

-

Acclimatize animals to the experimental conditions.

-

Anesthetize the animal according to approved institutional protocols.

-

Insert catheters for infusion of the tracer and for blood sampling.

-

-

Tracer Infusion:

-

Prepare a sterile solution of Sodium Acetate-1,2-¹³C₂ in saline.

-

Infuse the tracer intravenously. A common protocol involves an initial bolus to rapidly increase the plasma concentration of the tracer, followed by a continuous infusion to maintain a steady-state concentration. Infusion rates will depend on the animal model and should be optimized. For example, a bolus of 100 mg/kg followed by a continuous infusion of 138 µmol/kg/min has been used in rats.[1]

-

Monitor physiological parameters throughout the infusion period.

-

-

Sample Collection:

-

Collect blood samples at regular intervals to monitor the plasma concentration and isotopic enrichment of acetate.

-

At the end of the infusion period, collect tissues of interest. Rapidly freeze the tissue in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissue:

-

Homogenize the frozen tissue in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Follow a similar extraction procedure as described for cell cultures to separate the metabolite-containing aqueous phase.

-

-

Sample Preparation for Analysis:

-

Prepare the extracted metabolites for GC-MS or NMR analysis as described in the in vitro protocol.

-

Data Presentation: Quantitative Flux Analysis

The analysis of isotopomer distribution data allows for the calculation of various metabolic fluxes. The following tables present representative data that could be obtained from a ¹³C-MFA experiment using Sodium Acetate-1,2-¹³C₂.

Table 1: Relative Abundance of Mass Isotopomers in Key Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Citrate | 30 | 10 | 50 | 5 | 5 |

| α-Ketoglutarate | 40 | 15 | 40 | 3 | 2 |

| Succinate | 50 | 20 | 25 | 3 | 2 |

| Malate | 55 | 25 | 15 | 3 | 2 |

| Glutamate | 35 | 15 | 45 | 3 | 2 |

| Aspartate | 60 | 25 | 10 | 3 | 2 |

Note: This is illustrative data. Actual values will vary depending on the experimental conditions and biological system.

Table 2: Calculated TCA Cycle and Anaplerotic Fluxes

| Flux Parameter | Control Condition (Relative Flux) | Treated Condition (Relative Flux) |

| TCA Cycle Flux (Citrate Synthase) | 100 | 85 |

| Pyruvate Dehydrogenase | 70 | 60 |

| Fatty Acid Oxidation Contribution | 30 | 25 |

| Anaplerotic Flux (Pyruvate Carboxylase) | 15 | 25 |

| Glutamine Anaplerosis | 10 | 15 |

Note: Fluxes are normalized to the citrate synthase flux. This table demonstrates how the data can be used to compare metabolic states.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.

Signaling Pathways and Experimental Workflows

Caption: Labeling pattern of the TCA cycle from Sodium Acetate-1,2-¹³C₂.

References

An In-Depth Technical Guide to 13C Metabolic Flux Analysis (MFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), into a biological system, researchers can trace the flow of atoms through metabolic networks.[1] This technique, known as ¹³C-MFA, has become the gold standard for elucidating cellular metabolism, providing a detailed snapshot of metabolic pathway activity that is unattainable through other methods like transcriptomics or proteomics.[1][2] For professionals in drug development, ¹³C-MFA offers a unique lens to understand disease-specific metabolic reprogramming, identify novel therapeutic targets, and elucidate the mechanism of action of metabolic drugs.[3]

This guide provides a comprehensive technical overview of the core principles, experimental protocols, data analysis workflows, and applications of ¹³C-MFA.

Core Principles of 13C Metabolic Flux Analysis

The fundamental principle of ¹³C-MFA lies in the introduction of a ¹³C-labeled substrate (a "tracer") into a cell culture or organism and tracking the incorporation of the ¹³C atoms into downstream metabolites.[1] As cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in various metabolites. These patterns are then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

The measured isotopic labeling patterns, in conjunction with a stoichiometric model of cellular metabolism and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used to computationally estimate the intracellular metabolic fluxes.[3] This is achieved by finding the set of fluxes that best explains the observed labeling data, typically through a least-squares regression approach.[4]

A key output of ¹³C-MFA is the Mass Isotopologue Distribution (MID), which represents the fractional abundance of each isotopologue of a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. By analyzing the MIDs of key metabolites, researchers can infer the relative activities of different metabolic pathways.

The ¹³C-MFA Experimental and Computational Workflow

The successful execution of a ¹³C-MFA study involves a multi-step process that integrates wet-lab experimentation with computational data analysis. The general workflow is depicted below.

Detailed Experimental Protocols

Rigorous and standardized experimental procedures are critical for obtaining high-quality and reproducible ¹³C-MFA data. This section outlines the key experimental steps.

Isotopic Labeling Experiment

a. Cell Culture and Tracer Selection: Cells are cultured in a chemically defined medium where a primary carbon source, such as glucose, is replaced with its ¹³C-labeled counterpart. The choice of tracer is crucial and depends on the specific metabolic pathways of interest. For instance, [1,2-¹³C₂]glucose is often used to distinguish between glycolysis and the pentose phosphate pathway (PPP), as the C1 carbon is lost as ¹³CO₂ in the oxidative PPP.[5] In contrast, [U-¹³C₅]glutamine is ideal for probing the tricarboxylic acid (TCA) cycle.[6] A common practice for a comprehensive analysis of central carbon metabolism is to perform parallel labeling experiments with different tracers.[4]

It is essential to ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment. This can be achieved in continuous culture systems like chemostats or by harvesting cells during the mid-exponential growth phase in batch cultures.[2]

b. Sample Quenching and Metabolite Extraction: To accurately capture the intracellular metabolic state, enzymatic activity must be rapidly halted through a process called quenching. For adherent cells, this can be achieved by placing the culture plate on dry ice and immediately washing the cells with an ice-cold saline solution.[5] For suspension cultures, rapid filtration and immersion of the cell pellet in a cold quenching solution are common methods.

Following quenching, intracellular metabolites are extracted. A widely used method is a two-phase liquid-liquid extraction using a mixture of methanol, water, and chloroform. This separates polar metabolites (in the aqueous phase) from lipids (in the organic phase). The polar extract is then collected for analysis of central carbon metabolites.[3]

Sample Preparation for Analysis

The preparation of the metabolite extract depends on the analytical technique to be used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): As many central carbon metabolites are non-volatile, they require chemical derivatization to increase their volatility for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates stable tert-butyldimethylsilyl (TBDMS) derivatives.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample preparation for NMR is generally simpler and non-destructive. The dried metabolite extracts are typically resuspended in a deuterated solvent, such as D₂O, containing a known concentration of an internal standard for quantification.

Analytical Measurement

-

GC-MS: This is a widely used technique in ¹³C-MFA due to its high sensitivity and resolution. The derivatized metabolites are separated by the gas chromatograph and then ionized and detected by the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the MID.[7]

-

NMR: ¹H and ¹³C NMR spectroscopy can provide detailed positional information about the labeling of carbons within a metabolite, which can be highly informative for flux analysis. While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.

Data Presentation and Quantitative Analysis

The primary quantitative data from a ¹³C-MFA experiment are the MIDs of various intracellular metabolites. This data, along with measured extracellular fluxes, is used to calculate the intracellular flux map. The results are typically presented in tables for clear comparison between different conditions.

Table 1: Example Mass Isotopologue Distribution (MID) for Alanine This table shows hypothetical MID data for the amino acid alanine from cells grown with [U-¹³C₆]glucose. The distribution reveals how many carbons from glucose have been incorporated into the alanine pool.

| Isotopologue | Formula | Mass | Fractional Abundance (%) |

| M+0 | ¹²C₃H₇NO₂ | 89.0477 | 10.5 |

| M+1 | ¹²C₂¹³CH₇NO₂ | 90.0510 | 15.2 |

| M+2 | ¹²C¹³C₂H₇NO₂ | 91.0544 | 24.8 |

| M+3 | ¹³C₃H₇NO₂ | 92.0578 | 49.5 |

Table 2: Example of a Quantitative Flux Map This table presents a simplified flux map comparing metabolic fluxes in a hypothetical cancer cell line versus a normal cell line. Fluxes are normalized to the glucose uptake rate and presented as mean ± standard deviation.

| Reaction | Pathway | Normal Cells (Flux) | Cancer Cells (Flux) |

| Glc -> G6P | Glycolysis | 100 ± 5 | 100 ± 6 |

| G6P -> 6PG | Pentose Phosphate Pathway | 15 ± 2 | 35 ± 4 |

| F6P -> F1,6BP | Glycolysis | 85 ± 4 | 65 ± 5 |

| PYR -> LAC | Fermentation | 10 ± 1.5 | 80 ± 7 |

| PYR -> AcCoA | TCA Cycle Entry | 70 ± 6 | 15 ± 3 |

| CIT -> aKG | TCA Cycle | 65 ± 5 | 10 ± 2 |

| GLN -> aKG | Anaplerosis | 20 ± 3 | 90 ± 8 |

Computational Modeling and Flux Estimation

The estimation of intracellular fluxes from isotopic labeling data is a complex computational problem. The general workflow is as follows:

A metabolic network model, which includes the stoichiometry and carbon atom transitions for each reaction, is constructed. An optimization algorithm then iteratively adjusts the flux values to minimize the difference between the experimentally measured MIDs and the MIDs predicted by the model.[8]

Following flux estimation, a statistical analysis is performed to assess the quality of the fit and the precision of the estimated fluxes. A chi-squared test is used to determine the goodness-of-fit, and confidence intervals are calculated for each flux to provide a measure of their certainty.

Application in Drug Development: Investigating Signaling Pathways

¹³C-MFA is a powerful tool for understanding how signaling pathways regulate metabolism, a critical aspect of many diseases, including cancer.[9] Oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, are known to reprogram cellular metabolism to support rapid proliferation. By using ¹³C-MFA, researchers can quantify the metabolic consequences of activating or inhibiting these pathways.

The diagram below illustrates how the mTOR signaling pathway can reprogram central carbon metabolism to promote anabolic processes. ¹³C-MFA can be used to quantify the changes in flux through these pathways upon mTOR activation or inhibition.

By applying ¹³C-MFA in the context of drug development, researchers can:

-

Identify Metabolic Liabilities: Pinpoint metabolic pathways that are uniquely essential for diseased cells, providing novel drug targets.

-

Elucidate Mechanism of Action: Determine how a drug candidate alters metabolic fluxes to exert its therapeutic effect.

-

Discover Biomarkers: Identify metabolic signatures that correlate with drug sensitivity or resistance.

Conclusion

¹³C-MFA is a sophisticated and indispensable tool for quantitatively interrogating cellular metabolism. Its ability to provide a detailed and functional readout of metabolic pathway activity makes it particularly valuable for researchers, scientists, and professionals in drug development. By providing a deeper understanding of the metabolic alterations that drive disease and the metabolic consequences of therapeutic interventions, ¹³C-MFA is poised to play an increasingly important role in the development of next-generation therapies.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Studying Microbial Metabolism with Sodium Acetate-1,2-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Sodium Acetate-1,2-13C2 in tracing microbial metabolic pathways. The use of stable isotope tracers is a powerful technique for elucidating the intricate network of biochemical reactions within microorganisms. This compound, with its two labeled carbon atoms, serves as an excellent probe for key metabolic hubs, including the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and offers visualizations of relevant pathways and workflows to facilitate the design and implementation of robust metabolic studies.

Introduction to 13C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system.[1][2] When combined with the use of 13C-labeled substrates, this technique, known as 13C-MFA, allows for the precise tracking of carbon atoms as they are processed through various metabolic pathways.[2] By analyzing the isotopic labeling patterns in downstream metabolites, researchers can deduce the relative and absolute fluxes through different routes of central carbon metabolism.[2] This approach is invaluable for understanding microbial physiology, identifying metabolic bottlenecks, and engineering microbes for biotechnological applications.[3]